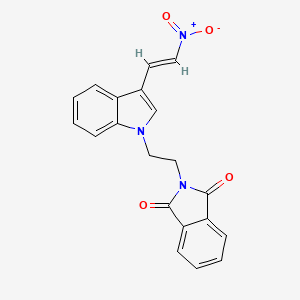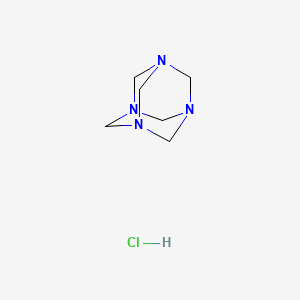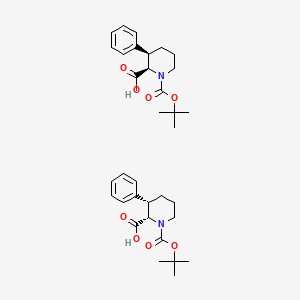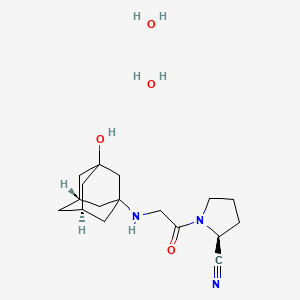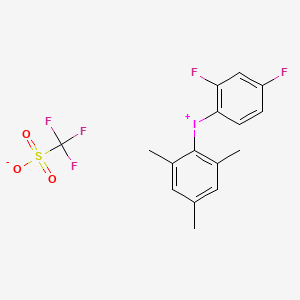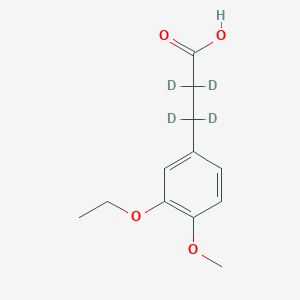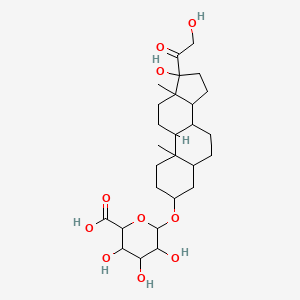
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a steroid glucosiduronic acid. It is a metabolite of aldosterone and plays a role in the metabolism of C21-steroid hormones. This compound is significant in various biochemical pathways and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves the enzymatic conversion of aldosterone. The enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC:1.3.99.6) catalyzes the conversion of aldosterone to this compound . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions, where aldosterone is used as the starting material. The process is carefully controlled to maintain the activity of the enzyme and to achieve efficient conversion. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism and enzymatic reactions.
Biology: This compound is studied for its role in steroid hormone metabolism and its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of disorders related to steroid hormone imbalance.
Industry: The compound is used in the production of steroid-based pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific enzymes and receptors in the body. It acts as a metabolite in the C21-steroid hormone pathway, where it is converted from aldosterone by the enzyme 3-oxo-5beta-steroid 4-dehydrogenase. This conversion plays a crucial role in regulating the levels of steroid hormones in the body .
Comparison with Similar Compounds
Similar Compounds
20-beta,21-dihydroxy-11-oxo-5-beta-pregnan-3-alpha-yl-beta-D-glucuronide: This compound has a similar structure and function but differs in the position of the hydroxyl and oxo groups.
17-alpha,21-dihydroxy-11,20-dioxo-5-beta-pregnan-3-alpha-yl-beta-D-glucuronide: Another similar compound with variations in the functional groups and their positions.
Uniqueness
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific role in the metabolism of aldosterone and its involvement in the C21-steroid hormone pathway. Its distinct structure and functional groups make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H42O10 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34) |
InChI Key |
GAIOPZSMDANHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


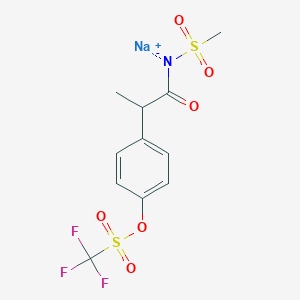
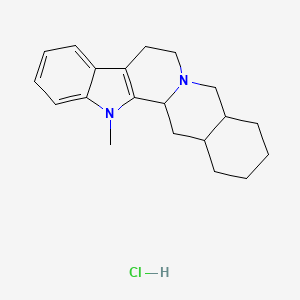
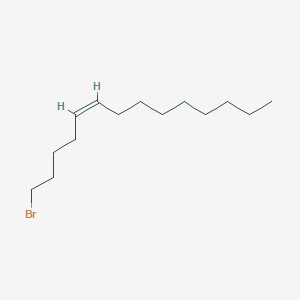
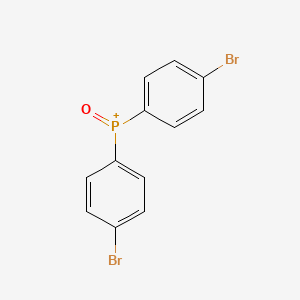
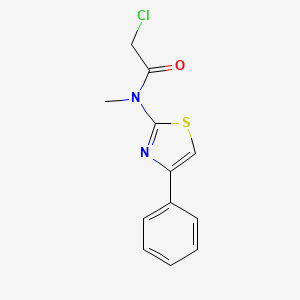
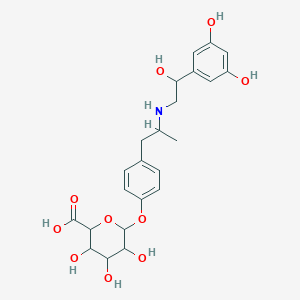
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
